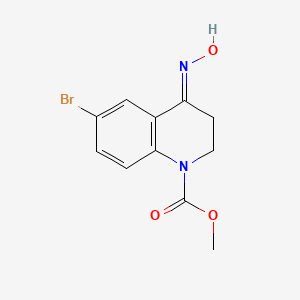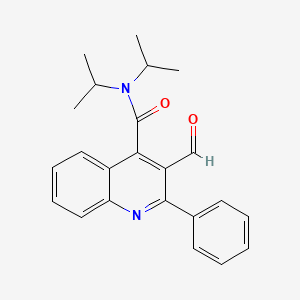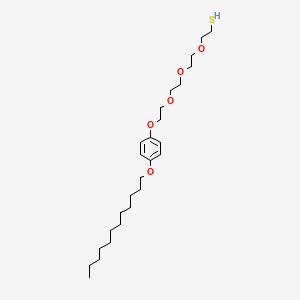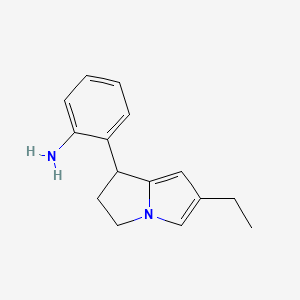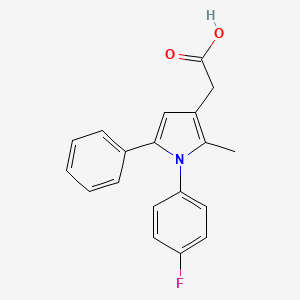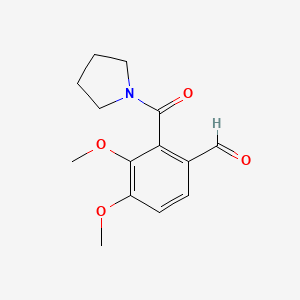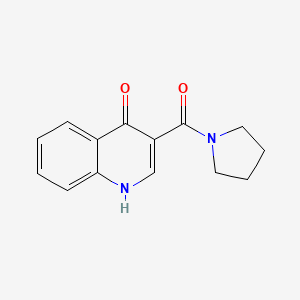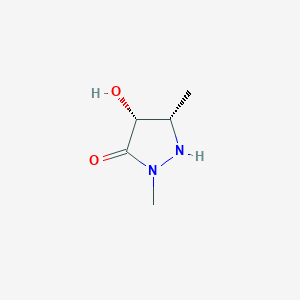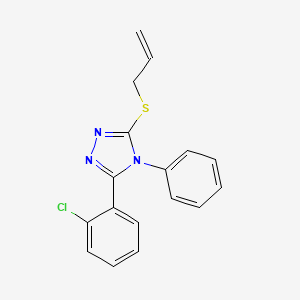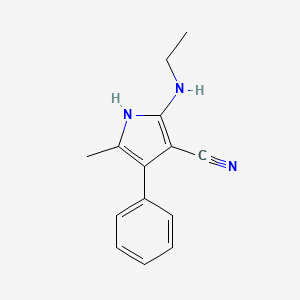
1H-Pyrrole-3-carbonitrile, 2-(ethylamino)-5-methyl-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. In this case, the starting materials could be 1,4-diketone and ethylamine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitrile Formation: The nitrile group can be introduced by converting a suitable precursor, such as an aldehyde or a primary amine, into a nitrile using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of 2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a suitable solvent like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary amines.
Substitution: Substituted derivatives with different functional groups replacing the ethylamino group.
科学的研究の応用
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers due to its aromatic structure.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrrole-containing biomolecules.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and activity.
類似化合物との比較
Similar Compounds
2-(methylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile: Similar structure but with a methylamino group instead of an ethylamino group.
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrile group, in particular, allows for unique reactivity and interactions compared to similar compounds with different functional groups.
特性
CAS番号 |
61404-84-0 |
|---|---|
分子式 |
C14H15N3 |
分子量 |
225.29 g/mol |
IUPAC名 |
2-(ethylamino)-5-methyl-4-phenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-3-16-14-12(9-15)13(10(2)17-14)11-7-5-4-6-8-11/h4-8,16-17H,3H2,1-2H3 |
InChIキー |
QAFJFCXTHZGPLG-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C(=C(N1)C)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


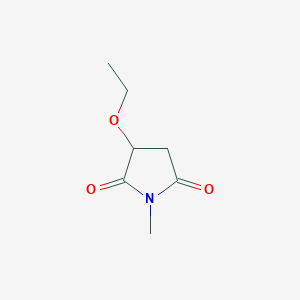
![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
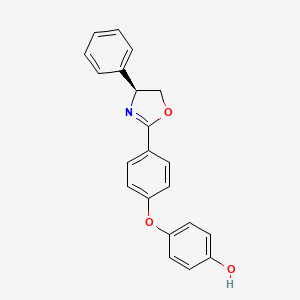
![2-(Bromomethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12890685.png)
